Cas no 1805170-69-7 (2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine)

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine is a halogenated pyridine derivative featuring a reactive aminomethyl group, a bromo substituent, a difluoromethyl moiety, and a nitro group. This multifunctional compound is valuable in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further derivatization at multiple sites. The presence of both electron-withdrawing (nitro, difluoromethyl) and electron-donating (aminomethyl) groups enhances its utility in heterocyclic synthesis, particularly in constructing complex scaffolds. The bromo substituent facilitates cross-coupling reactions, while the difluoromethyl group may contribute to metabolic stability in bioactive molecules. Its well-defined structure makes it a useful intermediate for developing novel compounds in medicinal and materials chemistry.
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine structure
1805170-69-7 structure
商品名:2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine
CAS番号:1805170-69-7
MF:C7H6BrF2N3O2
メガワット:282.04224729538
CID:4809473

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine
    • インチ: 1S/C7H6BrF2N3O2/c8-3-1-5(13(14)15)12-4(2-11)6(3)7(9)10/h1,7H,2,11H2
    • InChIKey: OBMYILGEOBMSAG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C([N+](=O)[O-])N=C(CN)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 84.7

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058211-1g
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine
1805170-69-7 97%
1g
$1,564.50 2022-04-01

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine 関連文献

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridineに関する追加情報

Professional Introduction to 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)-6-nitropyridine (CAS No. 1805170-69-7)

2-(Aminomethyl)-4-bromo-3-()-6-nitropyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1805170-69-7, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of an group, a substituent, a moiety, and a group on the pyridine ring, make it a versatile building block for drug discovery and development.

The significance of this compound in modern medicinal chemistry cannot be overstated. The pyridine core is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets in a predictable manner. The introduction of various functional groups, such as the and groups, enhances the compound's reactivity and potential for further derivatization. This makes 2-()-4-bromo-3-()-6-nitropyridine an invaluable asset in the quest for novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting complex biological pathways. The structural motifs present in 2-()-4-bromo-3-()-6-nitropyridine align well with several key pharmacophores recognized by therapeutic targets. For instance, the group can serve as a hydrogen bond acceptor or donor, crucial for binding to protein surfaces, while the and groups can modulate electronic properties and metabolic stability. These features have prompted investigations into its potential applications in the design of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases.

The nitro group in this compound is particularly noteworthy, as it can be reduced to an amine under appropriate conditions, providing a facile route to introduce additional functional diversity. This redox-active nature has been exploited in various synthetic strategies, allowing for the generation of libraries of derivatives with tailored properties. Such libraries are essential for high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The growing interest in fluorinated compounds has also positioned 2-()-4-bromo-3-(< strong difluoromethyl strong >)-6-nitropyridine as a candidate for developing drugs with improved pharmacokinetic profiles. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making it easier for drugs to reach their targets and resist degradation. This has led to extensive research into fluorinated pyridines as pharmacophores in antiviral and anticancer therapies.

In academic research, this compound has been utilized as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For example, studies have demonstrated its use in generating pyridine-based scaffolds that mimic natural products known for their biological activity. By leveraging the reactivity of the various functional groups present, researchers have been able to construct intricate structures that exhibit desirable pharmacological properties.

The industrial relevance of 2-(< strong amino methyl strong >)-4-bromo-3-(< strong difluoromethyl strong >)-6-nitropyridine is further underscored by its role in process chemistry. The ability to efficiently synthesize this intermediate on scale has enabled pharmaceutical companies to explore its use in larger-scale drug development programs. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, meeting the stringent requirements of industrial applications.

The intersection of computational chemistry and experimental synthesis has also shed new light on the utility of this compound. Molecular modeling studies have provided insights into how different substituents influence binding affinity and selectivity, guiding medicinal chemists in their quest to optimize lead compounds. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process from initial design to final optimization.

The future prospects for 2-(< strong amino methyl strong >)-4-bromo-3-(< strong difluoromethyl strong >)-6-nitropyridine are bright, with ongoing research exploring its potential in emerging therapeutic areas. The development of next-generation sequencing technologies has opened up new avenues for identifying disease-causing targets, many of which may be amenable to small molecule intervention. As our understanding of biological systems grows, so too does the demand for innovative chemical tools like this compound.

In conclusion, 2-(< strong amino methyl strong >)-4-bromo-3-(< strong difluoromethyl strong >)-6-nitropyridine (CAS No. 1805170-69-7) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new therapeutic opportunities, this compound will undoubtedly play a pivotal role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量